Tetrahydro-4-methyl-2-phenyl-2H-pyran
Overview
Description
Tetrahydro-4-methyl-2-phenyl-2H-pyran , also known as rose oxide , is a cyclic organic compound. Its chemical formula is C₁₀H₁₈O , and it has a molecular weight of approximately 154.25 g/mol . The compound is characterized by its pleasant, floral odor, reminiscent of roses.
Synthesis Analysis
The synthesis of rose oxide can be achieved through various methods, including cyclization reactions. One common approach involves the reaction of an aldehyde (such as benzaldehyde) with an alcohol (such as isobutanol) in the presence of an acid catalyst. The resulting intermediate undergoes intramolecular cyclization to form the pyran ring, yielding rose oxide .
Molecular Structure Analysis
Rose oxide features a tetrahydro-2H-pyran ring with a methyl group (CH₃ ) and a phenyl group (C₆H₅ ) attached. The stereochemistry of rose oxide can vary, with both cis and trans isomers observed. The compound’s three-dimensional structure contributes to its distinctive fragrance .
Chemical Reactions Analysis
Rose oxide is relatively stable but can participate in reactions typical of pyran compounds. These reactions include oxidation, reduction, and substitution. For instance, it can undergo oxidation to form an epoxide or reduction to yield a diol. Additionally, it may react with nucleophiles or electrophiles, leading to modifications of its functional groups .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis Applications
- Palladium-Catalyzed Carbon-Sulfur Bond Formation : The synthesis of Tetrahydro-4-methyl-2-phenyl-2H-pyran derivatives using palladium-catalyzed carbon−sulfur bond formation was explored, particularly for producing a former anti-asthma drug candidate. This showcases its utility in pharmaceutical synthesis (Norris & Leeman, 2008).
- Montmorillonite K10 Clay-Catalyzed Synthesis : Students synthesized this compound via environmentally friendly multicomponent reactions in an undergraduate laboratory setting, indicating its role in educational research (Dintzner et al., 2012).
- Microwave-Mediated Synthesis : A microwave-assisted synthesis method was reported for this compound derivatives, demonstrating the use of advanced technology in organic synthesis (Sharma et al., 2007).
Medicinal Chemistry Applications
- Small-Molecule Inhibitors Synthesis : this compound derivatives were synthesized as potential inhibitors of the F-Box protein SKP2. This indicates its importance in the development of therapeutic agents (Shouksmith et al., 2015).
- Synthesis of Diamides : Derivatives of this compound were used in the synthesis of p-aminobenzoic acid diamides, illustrating its role in the development of complex organic molecules (Agekyan & Mkryan, 2015).
Material Science Applications
- Photochemical Reactions : Studies on the photochemical reactions of this compound derivatives showed color changes under certain conditions, which could be relevant for material science and photophysics research (Mori & Maeda, 1991).
Mechanism of Action
The exact mechanism of rose oxide’s fragrance perception remains an area of ongoing research. It is believed that the compound interacts with olfactory receptors in the nasal epithelium, triggering neural signals that our brain interprets as the characteristic scent of roses. Further studies are needed to elucidate the precise binding interactions and signaling pathways involved .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-phenyloxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVABNCFOTAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869209 | |
Record name | 4-Methyl-2-phenyltetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94201-73-7 | |
Record name | Tetrahydro-4-methyl-2-phenyl-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94201-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-methyl-2-phenyl-2H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-phenyltetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-4-methyl-2-phenyl-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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